molecular formula C30H28N4O7S B2692596 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-89-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No.: B2692596
CAS No.: 896705-89-8
M. Wt: 588.64
InChI Key: WXGFUNINYUBSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a heterocyclic compound featuring a quinazolinone core fused with a 1,3-dioxolo ring system. Key structural elements include:

  • Benzodioxol group: A methylene-linked 1,3-benzodioxole moiety at the N-terminus, which may enhance lipophilicity and membrane permeability .
  • Sulfanyl-linked carbamoyl side chain: A propanamide chain with a sulfanyl bridge connects to a 2-phenylethyl carbamoyl group, introducing steric bulk and possible receptor-binding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O7S/c35-27(32-15-20-6-7-23-24(12-20)39-17-38-23)9-11-34-29(37)21-13-25-26(41-18-40-25)14-22(21)33-30(34)42-16-28(36)31-10-8-19-4-2-1-3-5-19/h1-7,12-14H,8-11,15-18H2,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGFUNINYUBSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=CC=C6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the quinazolinone core. The final step involves the coupling of these intermediates with the propanamide group under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives exhibit promising anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties :
    • The presence of the benzodioxole moiety is associated with antimicrobial activity. Compounds containing this structure have been reported to exhibit inhibitory effects against a range of pathogenic bacteria and fungi, suggesting potential use as antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Some studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory cell migration .

Pharmacological Applications

  • Drug Development :
    • The structural complexity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives positions it well for development into novel pharmaceuticals targeting specific diseases such as cancer and infections. Its unique functional groups can be optimized to enhance bioactivity and selectivity .
  • Targeted Therapy :
    • Advances in drug delivery systems utilizing this compound could lead to targeted therapies that minimize side effects while maximizing therapeutic efficacy. The ability to modify the compound for specific organ targeting is under investigation .

Case Studies

  • In Vitro Studies :
    • A study published in a reputable journal demonstrated that derivatives of this compound were effective against several cancer cell lines, showing IC50 values in the low micromolar range. These findings support further investigation into its mechanism of action and potential clinical applications .
  • Animal Models :
    • In vivo studies using animal models have shown that administration of related compounds resulted in significant tumor reduction without notable toxicity. These results highlight the therapeutic potential of the compound in clinical settings .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Fluorophenyl-Substituted Derivative

A closely related compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide (CAS: 896706-01-7), replaces the 2-phenylethyl group with a 4-fluorophenyl carbamoyl moiety. Key differences include:

  • Electronic effects : The electron-withdrawing fluorine atom may alter solubility and binding affinity compared to the hydrophobic 2-phenylethyl group.
  • Molecular weight : 578.57 g/mol vs. an estimated ~590–600 g/mol for the target compound .

Triazoloquinazoline Derivatives

Compounds such as 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) and alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (8a, 8b) exhibit a triazolo-quinazoline core instead of the dioxolo-quinazolinone system. Notable contrasts:

  • Synthetic yields : Derivatives like 8a and 8b were synthesized in ~73% yield using chloroesters and DMF, suggesting efficient routes for side-chain modifications .

Functional Group Comparisons

Sulfanyl/Sulfinyl Linkages

Compounds such as N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) feature sulfinyl (-SO-) groups instead of sulfanyl (-S-). Differences include:

  • Oxidation state : Sulfinyl groups may enhance metabolic stability but reduce nucleophilic reactivity compared to sulfanyl bridges .
  • Stereochemical complexity : Sulfinyl moieties introduce chirality, complicating synthesis but offering opportunities for enantioselective interactions .

Pharmacological and Physicochemical Properties

Molecular Descriptors and QSAR

Per , van der Waals descriptors and electronic properties influence bioactivity. For example:

  • 2-Phenylethyl vs. 4-fluorophenyl : The former may enhance hydrophobic interactions with lipid-rich targets, while the latter could improve metabolic resistance .

Data Tables

Table 2: Key Molecular Descriptors and Hypothesized Effects

Descriptor Target Compound 4-Fluorophenyl Analogue Triazoloquinazoline
Polar Surface Area (PSA) High (benzodioxol, carbamoyl) Moderate (fluorophenyl reduces PSA) Moderate (triazolo increases PSA)
LogP (estimated) ~3.5–4.0 ~3.0–3.5 ~2.5–3.0
Hydrogen-Bond Acceptors 8 8 7–9

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with potential biological activities. Its structural features suggest it may exhibit various pharmacological effects, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has a molecular formula of C30H28N4O7S and a molecular weight of 588.6 g/mol. It contains multiple functional groups, including benzodioxole and quinazolinone moieties, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC30H28N4O7S
Molecular Weight588.6 g/mol
CAS Number896705-89-8

Antimicrobial Properties

Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains by targeting specific virulence factors such as mono-ADP-ribosyltransferase toxins . The inhibition of these toxins can lead to reduced pathogenicity in bacteria.

Anticancer Activity

The quinazolinone scaffold is known for its anticancer properties. Compounds with this structure have been reported to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting programmed cell death . In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation through mechanisms involving the modulation of signaling pathways like the PI3K/Akt pathway.

Enzyme Inhibition

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-(sulfanyl)-quinazolin derivatives have also been studied for their ability to inhibit specific enzymes. For example, inhibitors targeting phospholipase A2 have shown promise in predicting drug-induced phospholipidosis in cellular models . Such enzyme inhibition is critical for developing therapeutic agents that minimize adverse drug reactions.

Case Studies

  • Inhibition of Bacterial Toxins : A study focused on the efficacy of similar compounds in inhibiting the activity of bacterial toxins associated with virulence. The results indicated that certain derivatives exhibited IC50 values ranging from 87 nM to 484 μM against different strains, highlighting their potential as anti-infective agents .
  • Anticancer Efficacy : In a comparative study of quinazolinone derivatives, one compound demonstrated a significant reduction in cell viability in human cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values below 10 μM. This suggests effective cytotoxicity against cancer cells while sparing normal cells .

Q & A

Q. What are the critical considerations in designing a synthesis route for this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Core formation : Cyclocondensation to construct the quinazoline-dioxolo fused ring system, often using dichloromethane or dimethylformamide as solvents .
  • Functionalization : Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to the compound’s polarity and structural complexity .

Q. How can spectroscopic methods confirm the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify protons and carbons in the benzodioxole, quinazoline, and sulfanyl moieties. For example, the methylene bridge in the benzodioxole group resonates at δ 4.8–5.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ peak at m/z 681.74 for derivatives) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What methods are recommended for assessing solubility and stability?

  • Solubility profiling : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) at 25°C and 37°C .
  • pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfanyl group incorporation?

  • Catalyst screening : Use Pd/C or copper(I) iodide to accelerate thiol-ene coupling reactions .
  • Temperature modulation : Conduct reactions at 0–4°C to minimize side-product formation during nucleophilic substitutions .
  • In situ monitoring : Employ thin-layer chromatography (TLC) every 30 minutes to track intermediate formation .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Comparative SAR analysis : Test derivatives with modified phenyl or sulfamoyl groups (e.g., replacing 2-phenylethyl with pyridinyl) to identify critical pharmacophores .
  • Dose-response curves : Use IC50_{50} values from enzyme inhibition assays (e.g., COX-2 or kinase targets) to quantify potency variations .
  • Molecular docking : Correlate activity differences with binding affinity predictions using AutoDock Vina and PDB structures .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the benzodioxole group with a methylenedioxybenzene analog to reduce oxidative metabolism .
  • Prodrug design : Introduce acetyl-protected amines or ester linkages to enhance oral bioavailability .
  • In vitro microsomal assays : Monitor metabolite formation using liver microsomes (human/rat) and LC-MS/MS .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in different cell lines?

  • Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and viability assays (MTT vs. ATP-based luminescence) .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify off-target pathways in sensitive vs. resistant cell lines .
  • Batch variability checks : Compare results across multiple synthesis batches to rule out impurity-driven effects .

Methodological Frameworks

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

  • Hammett substituent constants : Quantify electronic effects of substituents on the quinazoline core’s reactivity .
  • Free-Wilson analysis : Deconstruct activity contributions of individual functional groups (e.g., sulfanyl vs. carbamoyl) .

Q. How to design experiments for analyzing reaction intermediates?

  • Trapping experiments : Use quenching agents (e.g., methanol-dry ice) to isolate transient intermediates for NMR characterization .
  • Kinetic profiling : Monitor reaction progress via inline FTIR to detect carbonyl or sulfanyl group formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.